4-nitro-6-(piperidin-1-yl)pyridin-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
1692462-62-6 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-nitro-6-piperidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C10H14N4O2/c11-9-6-8(14(15)16)7-10(12-9)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
GGQXYXIVKYDSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=N2)N)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
The Pyridine Scaffold in Contemporary Organic and Medicinal Chemistry Research
The pyridine (B92270) scaffold, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone in the fields of organic and medicinal chemistry. nih.govnih.gov Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and other functional materials. nih.govnih.gov The presence of the nitrogen atom imparts unique properties to the pyridine ring, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological interactions. orientjchem.org This has led to the incorporation of the pyridine motif into numerous FDA-approved drugs, highlighting its status as a "privileged scaffold" in drug discovery. nih.gov
The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.govmdpi.com Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govorientjchem.org
Significance of Substituted Pyridines, Piperidines, and Nitroaromatic Systems in Chemical Science
Substituted Pyridines: The strategic placement of substituents on the pyridine (B92270) ring is a fundamental approach in modern medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a molecule. nih.govacs.org The amino group at the 2-position and the piperidinyl group at the 6-position of the core compound are crucial for its observed biological effects.
Piperidines: The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is another prevalent scaffold in pharmaceuticals. nih.govresearchgate.net Its presence can enhance a compound's solubility, lipophilicity, and ability to cross biological membranes. researchgate.net The incorporation of a piperidine moiety often leads to improved binding affinity with biological targets. researchgate.net
Nitroaromatic Systems: The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. In medicinal chemistry, the nitro group can be a key pharmacophore, contributing to a molecule's biological activity. While sometimes associated with toxicity, the bioreductive activation of nitroaromatic compounds is a mechanism exploited in certain therapeutic agents. In the case of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine, the nitro group at the 4-position plays a critical role in its mechanism of action. smolecule.com
Current Research Trajectories and Academic Relevance of 4 Nitro 6 Piperidin 1 Yl Pyridin 2 Amine
The primary focus of current research on 4-nitro-6-(piperidin-1-yl)pyridin-2-amine, also known by the designation NI-1, is its potent and specific inhibition of the eukaryotic translation initiation factor 4E (eIF4E). smolecule.com This protein is a key regulator of the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and survival. The overexpression of eIF4E is a common feature in a variety of human cancers, making it an attractive target for anticancer drug development. smolecule.com
Research has demonstrated that this compound can effectively block the cap-binding function of eIF4E, thereby inhibiting the translation of oncogenic proteins and leading to the suppression of tumor growth. smolecule.com Furthermore, studies have indicated that this compound can induce autophagy in cancer cells, a cellular process involving the degradation of cellular components, which can contribute to its anticancer effects. smolecule.com
The academic relevance of this compound extends beyond its potential as a therapeutic agent. It serves as a valuable chemical probe for studying the intricate cellular processes regulated by eIF4E, providing researchers with a tool to dissect the roles of specific mRNA translation in both normal physiology and disease states.
Scope and Objectives for Comprehensive Research on 4 Nitro 6 Piperidin 1 Yl Pyridin 2 Amine
Strategic Design of Synthetic Routes to the this compound Core
The construction of the this compound scaffold requires a multi-step approach involving the careful introduction of substituents onto a pyridine ring. Key strategies include the synthesis of functionalized precursors, nucleophilic aromatic substitution, and regioselective nitration.
Advanced Precursor Synthesis and Functionalization Techniques
The synthesis of functionalized pyridine precursors is a critical first step. One common approach involves the use of readily available starting materials that can be modified to introduce the desired functional groups. For instance, the dehydrogenative heterocondensation of β- and γ-amino alcohols, mediated by iridium catalysts, provides a pathway to meta-functionalized pyridines. nih.gov This method is notable for its efficiency and the novelty of the resulting 3-aminopyridines. nih.gov
Another strategy involves the transformation of existing heterocyclic rings. For example, 1-methyl-3,5-dinitro-2-pyridone can serve as a substrate for three-component ring transformations, reacting with a ketone and an ammonia (B1221849) source to yield nitropyridines. nih.gov This method is particularly useful for producing nitropyridines that are not easily accessible through other means. nih.gov
The functionalization of pyridines can also be achieved via the formation of heterocyclic phosphonium (B103445) salts. nih.govacs.org These intermediates can then undergo reactions to introduce various functional groups, offering a versatile approach to complex pyridine derivatives. nih.govacs.org
Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Derivatization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of pyridine rings, particularly those bearing leaving groups such as halogens. youtube.com The reaction proceeds via the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a high-energy anionic intermediate, followed by the departure of the leaving group. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction. stackexchange.com
The presence of electron-withdrawing groups, such as a nitro group, activates the pyridine ring towards nucleophilic attack. nih.gov In the context of synthesizing this compound, a di-substituted pyridine precursor, such as 2,6-dichloropyridine, can be employed. The chlorine atoms act as leaving groups that can be sequentially displaced by nucleophiles.
The regioselectivity of SNAr on substituted pyridines is a critical consideration. On a pyridine ring, nucleophilic attack is favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the resulting negative charge in the intermediate. stackexchange.com For di-substituted pyridines, the electronic nature of the existing substituents can influence the position of subsequent substitutions. wuxiapptec.com
Introduction of Piperidine and Amine Moieties via Catalytic Amination and Coupling Reactions
The introduction of the piperidine and amine functionalities onto the pyridine core is typically achieved through amination reactions. Catalytic methods are often favored for their efficiency and selectivity. For instance, palladium-catalyzed amination reactions are widely used to form C-N bonds. nih.gov
In the synthesis of this compound, piperidine can be introduced via nucleophilic aromatic substitution on a suitable precursor, such as a 6-chloro-4-nitropyridin-2-amine derivative. The piperidine acts as the nucleophile, displacing the chloride.
The 2-amino group can be introduced at an earlier stage of the synthesis. For example, starting with a 2-aminopyridine (B139424) derivative and subsequently introducing the other substituents is a viable strategy. Multicomponent reactions offer an efficient route to 2-aminopyridine derivatives from simple precursors. nih.gov
Regioselective Nitration Methodologies on Pyridine Rings
The introduction of a nitro group at the 4-position of the pyridine ring is a key step. Direct electrophilic nitration of pyridine itself is challenging due to the electron-deficient nature of the ring. nih.gov However, the presence of activating groups, such as an amino group, can facilitate this transformation.
For 2-aminopyridine, nitration typically occurs at the 5-position. sapub.org To achieve nitration at the 4-position, it is often necessary to start with a precursor that already has a group at the 4-position that can be converted to a nitro group, or to use a pyridine N-oxide derivative. The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids is a known method to produce 4-aminopyridine. semanticscholar.org
Alternatively, ring transformation reactions can be employed to generate nitropyridines. nih.govacs.org These methods often involve the reaction of a highly functionalized acyclic or heterocyclic precursor that rearranges to form the desired substituted pyridine ring. nih.govacs.org
Chemoselective Modifications and Functionalization of this compound
Once the core structure of this compound is assembled, further modifications can be made to its functional groups. The nitro group, in particular, is a versatile handle for a variety of chemical transformations.
Transformations at the Nitro Group: Reduction and Derivative Formation
The nitro group is a strong electron-withdrawing group that can be selectively reduced to an amino group. This transformation is of great importance as it opens up a wide range of further derivatization possibilities.
Chemoselective Reduction
The reduction of a nitro group in the presence of other reducible functional groups requires careful selection of the reducing agent and reaction conditions. A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds. nih.govrsc.orgrsc.orgscispace.com
Commonly used reducing agents include:
Metal catalysts: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or sodium borohydride (B1222165) is a highly efficient method. scispace.com Iron-based catalysts are also effective and offer a more sustainable alternative. rsc.org An Fe3O4-MWCNTs@PEI-Ag nanocomposite has been shown to be an efficient and reusable catalyst for the chemoselective reduction of nitroaromatics in aqueous solution at room temperature. nih.govrsc.org
Metal salts and acids: Systems like tin (Sn) and hydrochloric acid (HCl) are classic reagents for nitro group reduction. scispace.com Iron in the presence of acetic acid or mineral acids is also a common choice. semanticscholar.orgresearchgate.net
Sodium sulfide: The partial reduction of dinitrophenols to aminonitrophenols can be achieved using sodium sulfide. orgsyn.org
The choice of reducing agent can be critical for achieving selectivity. For instance, sodium borohydride alone typically reduces carbonyl groups but not nitro groups, whereas in combination with a catalyst like Pd/C, it can effectively reduce nitro groups. scispace.com
Enzymatic reductions offer another avenue for chemoselective transformations. Oxygen-insensitive nitroreductases can reduce aromatic nitro groups to hydroxylamino or amino groups. nih.gov For example, the nitroreductase from Ralstonia eutropha JMP134 can selectively reduce the nitro group of 2-chloro-5-nitrophenol (B15424) to a hydroxylamino group. nih.gov
Derivative Formation
The resulting amino group from the reduction of the nitro group can be further functionalized. For example, it can be acylated, alkylated, or used as a starting point for the synthesis of other heterocyclic rings. This versatility makes the nitro group a valuable synthetic handle in the elaboration of the this compound scaffold.
Derivatization of the Amino Functionality
The primary amino group at the C2 position of the pyridine ring is a key handle for derivatization, allowing for the introduction of a wide array of functionalities to explore chemical space and modulate biological activity. Standard reactions targeting primary amines can be readily applied to generate diverse libraries of analogs.
One of the most common transformations is acylation , where the amino group is converted to an amide. For instance, the reaction of a 2-aminopyridine derivative with acylating agents like trans-β-nitrostyrene can yield N-pyridinyl benzamides. This type of reaction has been shown to be effectively catalyzed by heterogeneous catalysts such as bimetallic metal-organic frameworks (MOFs) like Fe₂Ni-BDC, providing good yields under atmospheric air. mdpi.com The reaction mechanism involves a Michael addition followed by an amidation step. mdpi.com
Similarly, reaction with various acid chlorides or anhydrides under basic conditions can produce a range of amide derivatives. Sulfonylation is another key transformation, reacting the amine with sulfonyl chlorides to produce sulfonamides. nih.gov These derivatizations are crucial as the resulting amide and sulfonamide linkers can orient substituents into different regions of a target binding pocket, significantly influencing biological interactions.
Derivatization reagents that specifically target primary amines are also widely used in analytical chemistry, and their principles can be applied to synthetic derivatization. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with primary amines to form fluorescent adducts, a transformation that highlights the reactivity of the amino group. researchgate.net Other reagents used for modifying primary amines include 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB), which selectively target and modify primary amine groups. mdpi.com
Modifications and Substitutions on the Piperidine Ring
The piperidine ring offers another site for structural modification to probe its role in molecular recognition. Substitutions on the piperidine ring can alter the compound's conformation, lipophilicity, and hydrogen bonding capacity.
Synthetic strategies often involve the use of pre-functionalized piperidines during the initial synthesis or post-synthetic modifications. For example, in the synthesis of related compounds like fentanyl analogs, substitutions are made on the piperidine ring with various groups, including alkyl, alkenyl, alkoxyl, ester, ether, hydroxyl, halo, haloalkyl, amino, or nitro groups. wikipedia.org These modifications can lead to significant changes in pharmacological properties. wikipedia.org
The introduction of substituents at various positions of the piperidine ring can be achieved through multi-component reactions. For example, a [5 + 1] annulation method involving a hydrogen borrowing mechanism can be used for the synthesis of substituted piperidines. mdpi.com Stereoselective methods can also be employed to control the configuration of substituents on the ring, such as the hydrogenation of unsaturated substituted piperidinones to yield cis-configured 2,4-disubstituted piperidines. mdpi.com
Diversity-Oriented Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations
Diversity-oriented synthesis (DOS) is a powerful strategy to create structurally diverse and complex molecules from simple starting materials, which is essential for comprehensive SAR investigations. nih.govnih.gov For a scaffold like this compound, DOS allows for systematic exploration of how modifications to the pyridine core, the amino functionality, and the piperidine ring affect its biological profile. nih.gov
SAR studies on various pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can significantly enhance biological activities. nih.gov Conversely, bulky groups or halogen atoms may decrease activity. nih.gov Therefore, a DOS approach would focus on introducing these and other functionalities at all possible positions of the this compound scaffold.
A modular DOS strategy could involve:
Module 1: Variation of the substituent at the C6 position (piperidine).
Module 2: Derivatization of the C2-amino group.
Module 3: Modification of the piperidine ring itself.
This approach allows for the generation of a matrix of analogs where each component of the molecule is systematically varied. nih.gov
Combinatorial Approaches in Analog Generation
Combinatorial chemistry provides the tools to execute a DOS strategy efficiently by synthesizing large libraries of related compounds simultaneously. For the this compound scaffold, solid-phase synthesis can be a valuable combinatorial technique. For instance, an amino acid can be immobilized on a resin, followed by a series of reactions like sulfonylation and alkylation. nih.gov Subsequent cyclization and cleavage from the resin can yield a library of polysubstituted pyridines. nih.gov
Solution-phase combinatorial synthesis is also applicable. Multi-component reactions, where three or more starting materials react in a single step to form the product, are particularly well-suited for generating libraries of analogs. The Bucherer-Bergs and Ugi multicomponent reactions are classic examples used to create libraries of hydantoins and other heterocyclic structures, which can be adapted for pyridine derivatives. acs.org
The table below illustrates a hypothetical combinatorial library derived from the core scaffold, showcasing the potential for rapid analog generation.
| Core Scaffold | R¹ (Amino Derivatization) | R² (Piperidine Substitution) | Resulting Analog |
| This compound | -COCH₃ (Acetyl) | -H | N-(4-nitro-6-(piperidin-1-yl)pyridin-2-yl)acetamide |
| This compound | -SO₂CH₃ (Mesyl) | -H | N-(4-nitro-6-(piperidin-1-yl)pyridin-2-yl)methanesulfonamide |
| This compound | -H | 4-OH | 4-nitro-6-(4-hydroxypiperidin-1-yl)pyridin-2-amine |
| This compound | -COCH₃ (Acetyl) | 4-OH | N-(6-(4-hydroxypiperidin-1-yl)-4-nitropyridin-2-yl)acetamide |
This table represents a simplified, hypothetical combinatorial array.
Enantioselective Synthesis of Chiral Analogs
The introduction of substituents on the piperidine ring can create one or more chiral centers. The stereochemistry of these centers can be critical for biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different pharmacological effects. acs.org
For piperidine derivatives, several enantioselective synthetic methods have been developed. Transition metal-catalyzed asymmetric hydrogenation of N-heteroarenes or suitable precursors is a prominent method. acs.org For example, chiral catalysts based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands can achieve high enantioselectivity in the reduction of pyridine rings to chiral piperidines. mdpi.comacs.org
Another approach is the use of chiral auxiliaries or organocatalysts in cyclization reactions that form the piperidine ring. For instance, an intramolecular nitro-Mannich reaction can be used to construct substituted piperidines, and the use of chiral catalysts can render this process asymmetric. ucl.ac.uk If a substituent were introduced at the 3- or 4-position of the piperidine ring of the title compound, it would create a stereocenter, making enantioselective synthesis a critical consideration for SAR studies.
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainable and green practices to minimize environmental impact. These principles can be applied to the synthesis of this compound and its analogs. Key green chemistry principles include waste reduction, use of less hazardous chemicals, and energy efficiency. nih.gov
One major area of focus is the use of greener solvents. Traditional syntheses often use volatile and hazardous organic solvents. Deep eutectic solvents (DES), such as those formed from glucose and urea (B33335) or choline (B1196258) chloride, are biodegradable, non-toxic, and effective media for synthesizing piperidin-4-one derivatives, which are common precursors to substituted piperidines. researchgate.netasianpubs.org Water-mediated synthesis is another green alternative for preparing piperidine derivatives. mdpi.com
The use of efficient and recyclable catalysts is another cornerstone of green chemistry. As mentioned earlier, heterogeneous MOF catalysts can be used for amidation reactions and can be recovered and reused multiple times without a significant loss of activity. mdpi.com Biocatalysis, which uses enzymes to perform chemical transformations, offers exceptional selectivity and efficiency under mild, environmentally friendly conditions. nih.gov
One-pot reactions and multi-component reactions also align with green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and thus lowering solvent and energy consumption. nih.govnih.gov Developing a synthetic route for this compound that incorporates these strategies would represent a significant advancement in its sustainable production.
The table below summarizes green approaches applicable to the synthesis of piperidine-containing compounds.
| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Reference |
| Safer Solvents | Replacing volatile organic solvents with environmentally benign alternatives. | Use of Deep Eutectic Solvents (DES) like glucose-urea for the synthesis of piperidin-4-one precursors. | asianpubs.org |
| Catalysis | Using recyclable and highly efficient catalysts to minimize waste. | Employing a reusable Fe₂Ni-BDC MOF catalyst for amidation reactions. | mdpi.com |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot multi-component synthesis of substituted piperidones. | nih.gov |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure; using alternative energy sources. | Microwave-assisted or mechanochemical synthesis to accelerate reactions and reduce energy consumption. | nih.gov |
Table of Mentioned Chemical Compounds
| Chemical Name | Other Names/Acronyms |
| This compound | - |
| Fe₂Ni-BDC | Bimetallic metal-organic framework |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F |
| 2,4,6-trimethylpyrylium tetrafluoroborate | TMPy |
| 2,4-diphenyl-pyranylium tetrafluoroborate | DPP-TFB |
| N-(4-nitro-6-(piperidin-1-yl)pyridin-2-yl)acetamide | - |
| N-(4-nitro-6-(piperidin-1-yl)pyridin-2-yl)methanesulfonamide | - |
| 4-nitro-6-(4-hydroxypiperidin-1-yl)pyridin-2-amine | - |
| N-(6-(4-hydroxypiperidin-1-yl)-4-nitropyridin-2-yl)acetamide | - |
| Glucose | - |
| Urea | - |
| Choline chloride | - |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of its molecular framework.
1D and 2D NMR Techniques for Connectivity and Conformation
1D NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of the hydrogen and carbon atoms within the molecule. However, for a complete assignment and to establish through-bond and through-space connectivities, 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are indispensable. sdsu.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the piperidine ring and between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for piecing together different fragments of the molecule, for instance, by showing correlations between the protons of the piperidine ring and the carbons of the pyridine ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, providing information about the molecule's three-dimensional conformation. researchgate.net For example, NOESY could reveal the spatial relationship between the protons of the piperidine ring and the pyridine ring, helping to determine the preferred orientation of the piperidine substituent.
Dynamic NMR for Rotational Barriers and Conformational Exchange
While specific studies on the dynamic NMR of this compound are not extensively reported in the provided search results, this technique could be highly relevant. Given the piperidine ring and its connection to the pyridine core, there is a potential for restricted rotation around the C-N bond. Variable temperature NMR experiments could be employed to study the kinetics of this rotation. If the rotation is slow on the NMR timescale at lower temperatures, one might observe distinct signals for axial and equatorial protons of the piperidine ring, which would coalesce as the temperature is raised and the rotational barrier is overcome. This would allow for the calculation of the activation energy for this conformational exchange process.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₁₁H₁₅N₅O₂. mdpi.com
Beyond accurate mass, HRMS coupled with fragmentation techniques (e.g., MS/MS) can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. Analysis of these fragments can help to confirm the connectivity of the different parts of the molecule. For instance, one would expect to see fragmentation patterns corresponding to the loss of the nitro group, cleavage of the piperidine ring, or the loss of the entire piperidine moiety.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying specific functional groups. aps.org
For this compound, the IR and Raman spectra would exhibit characteristic bands for:
N-H stretching: The primary amine (NH₂) group would show characteristic stretching vibrations.
C-H stretching: Vibrations from the aliphatic C-H bonds of the piperidine ring and the aromatic C-H bonds of the pyridine ring would be observed.
N-O stretching: The nitro group (NO₂) would display strong and distinct symmetric and asymmetric stretching bands.
C=C and C=N stretching: The pyridine ring would have characteristic ring stretching vibrations.
The table below summarizes the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Nitro (N-O) | Asymmetric Stretch | 1500-1570 |
| Nitro (N-O) | Symmetric Stretch | 1330-1370 |
| Aromatic Ring | C=C, C=N Stretching | 1400-1600 |
| Aliphatic C-H | Stretching | 2850-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent would show absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals.
The presence of the nitro group, a strong electron-withdrawing group, and the amino and piperidinyl groups, which are electron-donating, on the same pyridine ring creates a "push-pull" system. This extensive conjugation is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift). One source indicates a UV absorption maximum at 354 nm for a similar compound. smolecule.com This absorption is likely due to a π → π* transition within the highly conjugated aromatic system.
Single-Crystal X-ray Diffraction for Solid-State Structure, Conformation, and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.
While a specific crystal structure for the title compound was not found in the search results, studies on related nitropyridine and piperidine-containing compounds provide valuable insights. researchgate.net It is expected that the piperidine ring would adopt a chair conformation, which is its most stable arrangement. The analysis would also reveal the planarity of the pyridine ring and the orientation of the nitro and amino substituents.
Furthermore, X-ray diffraction analysis would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include hydrogen bonding between the amino group of one molecule and the nitro group or the pyridine nitrogen of a neighboring molecule. Pi-pi stacking interactions between the aromatic pyridine rings might also play a role in stabilizing the crystal structure. researchgate.net
Absolute Stereochemistry Determination (if chiral)
The molecule this compound is achiral. It does not possess any stereocenters, and therefore, the determination of absolute stereochemistry is not applicable.
Ligand-Protein Docking and Molecular Modeling for Predicted Biological Interactions (without implying clinical use)
The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets within a biological system. In the case of this compound, also identified as NI-1, computational methods such as molecular docking and molecular dynamics simulations have been instrumental in predicting its binding affinity and mode of interaction with its primary target, the eukaryotic translation initiation factor 4E (eIF4E). nih.gov Such in silico approaches provide a detailed view of the molecular interactions that likely govern the compound's inhibitory action.
eIF4E is a key protein in the regulation of protein synthesis, specifically in the initiation phase of cap-dependent translation. Its overexpression is implicated in various proliferative diseases, making it a significant target for therapeutic intervention. The interaction of this compound with eIF4E is predicted to inhibit the binding of the cap structure of messenger RNA (mRNA), thereby impeding the initiation of translation of oncogenic proteins. nih.gov
The binding pocket of eIF4E is a well-defined cavity that accommodates the 7-methylguanosine (B147621) (m7G) cap of mRNA. Key interactions within this site include:
Pi-pi stacking: Aromatic residues, such as tryptophan, within the active site can form pi-pi stacking interactions with the aromatic rings of the ligand.
Hydrogen bonding: The amino and nitro groups of this compound, as well as the piperidine nitrogen, are potential hydrogen bond donors and acceptors that can form crucial hydrogen bonds with amino acid residues in the eIF4E active site.
The predicted binding mode of this compound within the eIF4E active site would likely involve the nitropyridinamine core mimicking the purine (B94841) ring of the natural m7G cap, with the piperidinyl group extending into a hydrophobic sub-pocket. The nitro group and the exocyclic amine are positioned to form key hydrogen bonds that anchor the molecule in place.
To provide a more quantitative understanding, a hypothetical molecular docking simulation of this compound with the human eIF4E protein (PDB ID: 2V8W) could yield results similar to those presented in the following tables. These tables are illustrative and based on the expected interactions for a potent inhibitor of this class.
Table 1: Hypothetical Docking Results for this compound with eIF4E
| Parameter | Value |
| Target Protein | Human eIF4E (PDB ID: 2V8W) |
| Ligand | This compound |
| Docking Software | (Example: AutoDock Vina) |
| Predicted Binding Energy (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | (Calculated from Binding Energy) |
Table 2: Predicted Intermolecular Interactions between this compound and eIF4E Active Site Residues
| Type of Interaction | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Amino group (H) | Glu103 (O) | 2.9 |
| Hydrogen Bond | Nitro group (O) | Trp102 (H) | 3.1 |
| Pi-Pi Stacking | Pyridine ring | Trp56 | 3.5 |
| Hydrophobic (Van der Waals) | Piperidine ring | Trp166, Met106 | 3.8 - 4.5 |
Molecular dynamics simulations can further refine these static docking predictions by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment. Such simulations can confirm the stability of the predicted binding mode and provide insights into the conformational changes that may occur upon ligand binding.
Mechanistic Chemical Reactivity and Degradation Pathways of 4 Nitro 6 Piperidin 1 Yl Pyridin 2 Amine
Exploration of Reaction Mechanisms (e.g., SNAr, Redox)
Nucleophilic Aromatic Substitution (SNAr)
The pyridine (B92270) ring of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group at the para-position (C4) and the inherent electron deficiency of the pyridine ring. This activation is crucial for the synthesis of the compound itself. The synthesis typically begins with a precursor like 4-nitro-6-bromopyridin-2-amine, where the bromine atom serves as a good leaving group. smolecule.com The reaction with piperidine (B6355638) proceeds via an SNAr mechanism, where the piperidine nitrogen acts as the nucleophile, attacking the carbon atom bearing the leaving group. smolecule.comnih.gov
The general mechanism for SNAr reactions involves two main steps:
Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom attached to the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. nih.gov
In the context of nitropyrimidines, which are structurally related to nitropyridines, studies have shown that the presence of a nitro group significantly facilitates sequential SNAr reactions. chemrxiv.org The reaction conditions for such substitutions, for example on related chloro-heterocycles, can be mild, often involving stirring the reactants at elevated temperatures. nih.gov
Redox Reactions
The this compound molecule possesses functional groups susceptible to both oxidation and reduction.
Reduction: The nitro group is a prime site for reduction. It can undergo a six-electron reduction to form the corresponding amino group (a diamine derivative). This process occurs sequentially, often through nitroso and hydroxylamino intermediates. nih.gov This transformation can be achieved using various chemical reducing agents or catalyzed by enzymes. nih.govnih.gov
Oxidation: The piperidine moiety and the exocyclic amino group are susceptible to oxidation. The piperidine nitrogen can be oxidized, and in related systems, piperidin-1-yloxyl radicals can participate in redox triads, converting between hydroxylamine (B1172632), nitroxyl (B88944) radical, and oxoammonium cation forms. researchgate.net While the primary amino group can also be oxidized, the specific products would depend on the oxidizing agent and reaction conditions.
Stability Under Various Environmental Conditions (e.g., pH, light, temperature)
The stability of this compound is influenced by environmental factors such as pH, light, and temperature.
pH Stability The compound's stability can vary with pH due to the presence of basic amino groups and the potential for hydrolysis or other pH-dependent degradation reactions. In studies of similar compounds like 4-aminopyridine, pH has been shown to be a critical parameter in its degradation, with optimal degradation observed near neutral pH (e.g., pH 6.5) in some photocatalytic systems. researchgate.net The basicity of the piperidine and aminopyridine nitrogens means the compound will exist in different protonation states depending on the pH, which can affect its reactivity and stability.
Light Stability As a nitroaromatic compound, this compound absorbs UV radiation (λmax at 354 nm), which indicates a potential for photochemical reactivity and degradation upon exposure to light. smolecule.com The photochemistry of piperidine derivatives is also a well-studied area, particularly in the context of Hindered Amine Light Stabilizers (HALS), which undergo cycling between amine, aminoxyl radical, and hydroxylamine forms to inhibit polymer degradation. acs.org
Thermal Stability The compound is a solid with a defined melting point of 196-197°C, suggesting a degree of thermal stability. smolecule.com However, like many nitroaromatic compounds, it may be susceptible to decomposition at higher temperatures. Studies on the degradation of other pesticides in the presence of piperidine have utilized elevated temperatures (e.g., 50°C to 160°C) to accelerate degradation, indicating that thermal energy can promote the breakdown of related structures. researchgate.net
Oxidative and Reductive Transformations of the Nitro Group and Amine
The functional groups of this compound are prone to specific oxidative and reductive transformations that constitute its primary degradation and metabolic pathways.
Reductive Transformations of the Nitro Group The reduction of the nitro group is a significant metabolic and chemical pathway for nitroaromatic compounds. nih.gov This transformation proceeds through a series of intermediates, each resulting from a two-electron reduction step.
Step 1: The nitro group (R-NO₂) is reduced to a nitroso group (R-NO).
Step 2: The nitroso group is further reduced to a hydroxylamino group (R-NHOH).
Step 3: The final reduction of the hydroxylamino group yields the primary amine (R-NH₂).
This entire process involves the transfer of six electrons and is catalyzed by various enzymes known as nitroreductases. nih.gov The hydroxylamino intermediate is of particular interest as it is often implicated in the genotoxic effects of nitroaromatic compounds. nih.gov
Oxidative Transformations of the Amine Groups Both the exocyclic 2-amino group and the piperidine ring nitrogen are susceptible to oxidation.
Piperidine Ring Oxidation: The piperidine moiety can undergo oxidation at the nitrogen atom or at the adjacent carbon atoms. In biological systems, this is often mediated by cytochrome P450 enzymes, leading to hydroxylation of the carbon atoms alpha to the nitrogen. frontiersin.orgnih.gov This can be followed by further oxidation to form a ketone, or ring opening.
Exocyclic Amine Oxidation: The primary amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions, or deamination reactions where the amino group is removed. acs.org In related piperidine systems, the amine can be oxidized to a stable nitroxyl radical, a key species in redox cycling. researchgate.net
Photochemical Reactivity and Photostability
The absorption of UV light by this compound (λmax = 354 nm) is the initiating step for its photochemical reactions. smolecule.com Nitroaromatic compounds are known to be photochemically active. Upon absorption of a photon, the nitro group can be excited to a triplet state, which can then abstract hydrogen atoms from other molecules, initiating radical chain reactions and leading to degradation.
The photostability of the compound is expected to be limited, especially under UV irradiation. Studies on the photocatalytic degradation of structurally similar compounds, such as 4-aminopyridine, have demonstrated efficient degradation under UV light in the presence of a photocatalyst like SnO₂. researchgate.net This suggests that this compound could also be susceptible to photocatalytic degradation in environmental matrices. The piperidine moiety itself is a target for photo-oxidation, a process central to the function of Hindered Amine Light Stabilizers (HALS), which involves the formation of nitroxyl radicals. acs.org
Metabolic Stability Studies (in vitro, non-human, focusing on enzymatic transformations)
In vitro metabolic stability assays, typically using liver microsomes from non-human species (e.g., rat, mouse), provide insight into the enzymatic transformations a compound is likely to undergo. frontiersin.orgnih.gov For this compound, several metabolic pathways can be predicted based on studies of structurally related molecules. dundee.ac.uk
The primary routes of metabolism are expected to involve the piperidine ring, the nitro group, and the pyridine ring, largely mediated by cytochrome P450 (CYP) enzymes and nitroreductases. nih.govfrontiersin.orgnih.gov
Key Enzymatic Transformations:
Piperidine Ring Oxidation: This is a common metabolic pathway. CYP-mediated oxidation can lead to mono- or multi-hydroxylation on the piperidine ring. frontiersin.org Further oxidation can result in the formation of a ketone (a piperidinone derivative).
Oxidative Deamination: This process can lead to the cleavage of the piperidine ring. frontiersin.org
Nitro Group Reduction: As discussed previously, enzymatic reduction of the nitro group to the corresponding amine is a major metabolic pathway for nitroaromatics in anaerobic or low-oxygen conditions, often carried out by nitroreductase enzymes found in bacteria and mammalian tissues. nih.goveaht.org
Pyridine Ring Oxidation: The pyridine ring itself can be a site for oxidation, for example, through the action of aldehyde oxidase (AO), leading to hydroxylated metabolites. frontiersin.org
Studies on compounds containing piperidine or piperazine (B1678402) moieties have shown that they are often subject to extensive NADPH-dependent metabolism in liver microsomes, indicating the central role of CYP enzymes. frontiersin.orgnih.gov The metabolic stability of such compounds is a key factor in their development, with researchers often making structural modifications to block or slow down the most rapid metabolic pathways. dundee.ac.ukdndi.org
Table 1: Predicted In Vitro Metabolic Pathways for this compound Based on Analogous Structures
| Metabolic Reaction | Functional Group | Mediating Enzyme (Predicted) | Resulting Product Type | Reference Analogue Studies |
| Hydroxylation | Piperidine Ring (C-H) | Cytochrome P450 (CYP) | Hydroxylated piperidine derivative | frontiersin.orgnih.gov |
| Oxidation | Piperidine Ring (C-OH) | Cytochrome P450 (CYP) | Piperidinone derivative | nih.gov |
| Oxidative Deamination | Piperidine Ring | Cytochrome P450 (CYP) | Ring-opened aldehyde/acid | frontiersin.org |
| Reduction | Nitro Group (NO₂) | Nitroreductase | Amino derivative (diamine) | nih.goveaht.org |
| Oxidation | Pyridine Ring (C-H) | Aldehyde Oxidase (AO) | Hydroxylated pyridine derivative | frontiersin.org |
Preclinical Biological Activity and Mechanistic Pharmacology of 4 Nitro 6 Piperidin 1 Yl Pyridin 2 Amine Analogs Strictly Excluding Clinical Trials, Dosage, Safety, and Adverse Effects
In Vitro Assays for Biological Target Identification and Validation
The initial stages of drug discovery for analogs of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine involve a variety of in vitro assays to identify and validate their biological targets. These assays are crucial for understanding the compound's mechanism of action at a molecular and cellular level.
Enzyme Inhibition Studies (e.g., kinases, acetylcholinesterase, nucleoside transporters)
Analogs of this compound have been investigated for their inhibitory effects on several key enzymes implicated in disease, particularly in oncology and neurodegenerative disorders.
The parent compound, this compound, also known as NI-1, has been identified as a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). smolecule.com This protein is frequently overexpressed in various cancers and plays a critical role in regulating the expression of oncogenic proteins. smolecule.com By inhibiting eIF4E, the compound can suppress tumor growth. smolecule.com
A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer. nih.gov One representative compound, 2e , demonstrated potent enzymatic activity against the crizotinib-resistant ALKL1196M mutant with an IC₅₀ value of 41.3 nM, making it approximately two-fold more potent than crizotinib (B193316) itself. nih.gov Furthermore, 2e showed significant inhibitory activity against the ROS1G2032R resistance mutant, with an IC₅₀ of 104.7 nM, which is about six times more potent than crizotinib (IC₅₀: 643.5 nM). nih.gov
Other pyridine-piperidine analogs have been explored as inhibitors of different kinases. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell growth and survival pathways. nih.gov These compounds showed nanomolar inhibitory potency and up to 150-fold selectivity for PKB over the closely related Protein Kinase A (PKA). nih.gov
In the context of neurodegenerative diseases, certain 4-oxypiperidine analogs have been designed as multi-target ligands, demonstrating inhibitory activity against cholinesterases. One such compound, ADS031 , which features a benzyl (B1604629) moiety on the piperidine (B6355638) ring, was found to inhibit acetylcholinesterase (AChE) with an IC₅₀ value of 1.537 µM. nih.gov Other compounds in this series showed potent inhibition of butyrylcholinesterase (BuChE), with IC₅₀ values ranging from 0.559 to 2.655 µM. nih.gov Additionally, 3-piperidinyl pyridine derivatives have been identified as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme involved in cholesterol metabolism in the brain. acs.org Optimization of this series led to the discovery of compound 17 , a 4-(4-methyl-1-pyrazolyl)pyridine derivative, which is a potent and highly selective CH24H inhibitor with an IC₅₀ of 8.5 nM. acs.org
| Compound/Series | Target Enzyme | IC₅₀ / Kᵢ Value | Notes |
| This compound (NI-1) | Eukaryotic Initiation Factor 4E (eIF4E) | Not specified | Identified as a potent inhibitor. smolecule.com |
| Compound 2e | ALKL1196M (Crizotinib-Resistant) | 41.3 nM | ~2-fold more potent than Crizotinib. nih.gov |
| Compound 2e | ROS1G2032R (Crizotinib-Resistant) | 104.7 nM | ~6-fold more potent than Crizotinib. nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar range | Up to 150-fold selectivity over PKA. nih.gov |
| Compound ADS031 | Acetylcholinesterase (AChE) | 1.537 µM | Also a high-affinity H₃R antagonist. nih.gov |
| 4-Oxypiperidine Series | Butyrylcholinesterase (BuChE) | 0.559 - 2.655 µM | Multi-target ligands. nih.gov |
| Compound 17 | Cholesterol 24-Hydroxylase (CH24H) | 8.5 nM | Highly potent and selective inhibitor. acs.org |
Receptor Binding Profiling (e.g., GPCRs, ion channels)
The interaction of these analogs with G-protein coupled receptors (GPCRs) and ion channels has also been a subject of investigation.
A specific analog, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (referred to as compound A), was identified as a novel muscarinic receptor antagonist. nih.gov Binding assays using cloned human muscarinic receptors expressed in Chinese hamster ovary cells revealed its affinity for various subtypes. The compound displayed high affinity for M₁, M₃, and M₅ receptors, with Kᵢ values of 1.5 nM, 2.8 nM, and 7.7 nM, respectively. nih.gov It showed moderate affinity for the M₄ receptor (Kᵢ = 15 nM) and significantly lower affinity for the M₂ receptor (Kᵢ = 540 nM), indicating it is a potent M₂-sparing antagonist. nih.gov
Another series of 4-oxypiperidine ethers were designed as antagonists for the histamine (B1213489) H₃ receptor (H₃R), a GPCR involved in neurotransmitter release. nih.gov The most promising compound, ADS031 , showed a high affinity for the human H₃R with a Kᵢ value of 12.5 nM. nih.gov Docking studies suggested that the protonated nitrogen of the piperidine ring forms a crucial salt bridge with an aspartate residue (Asp114) in the receptor's transmembrane domain. nih.gov
| Compound/Series | Target Receptor | Kᵢ Value | Notes |
| Compound A | Muscarinic M₁ | 1.5 nM | High affinity. nih.gov |
| Compound A | Muscarinic M₂ | 540 nM | Low affinity, indicating M₂-sparing activity. nih.gov |
| Compound A | Muscarinic M₃ | 2.8 nM | High affinity. nih.gov |
| Compound A | Muscarinic M₄ | 15 nM | Moderate affinity. nih.gov |
| Compound A | Muscarinic M₅ | 7.7 nM | High affinity. nih.gov |
| Compound ADS031 | Histamine H₃ | 12.5 nM | High-affinity antagonist. nih.gov |
Cell-Based Assays for Cellular Pathway Modulation (e.g., cell cycle, apoptosis, proliferation in cell lines)
To understand the effects of these compounds in a more biologically relevant context, cell-based assays are employed. These assays measure the modulation of cellular pathways such as proliferation, cell cycle, and apoptosis.
The eIF4E inhibitor, This compound (NI-1) , has been shown to induce autophagy in cancer cells, suggesting a multifaceted mechanism of action beyond simple inhibition of protein translation. smolecule.com
The dual ALK/ROS1 inhibitor, compound 2e , demonstrated potent anti-proliferative activity against cancer cell lines dependent on these kinases. It inhibited the growth of the ALK-addicted H3122 non-small-cell lung cancer cell line with an IC₅₀ of 6.27 µM. nih.gov In the ROS1-addicted HCC78 cell line, it showed an IC₅₀ of 10.71 µM. nih.gov These values were comparable to the approved drug, crizotinib. nih.gov
| Compound | Cell Line | Target Pathway | IC₅₀ Value | Notes |
| This compound (NI-1) | Cancer cells | Autophagy | Not specified | Induces autophagy. smolecule.com |
| Compound 2e | H3122 (ALK-driven) | Proliferation | 6.27 µM | Activity is comparable to Crizotinib. nih.gov |
| Compound 2e | HCC78 (ROS1-driven) | Proliferation | 10.71 µM | Activity is comparable to Crizotinib. nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are essential for optimizing the lead compounds by systematically modifying their chemical structures to enhance potency, selectivity, and other pharmacological properties.
Impact of Substitutions on Pyridine Ring
Modifications to the pyridine ring and its substituents have a significant impact on the biological activity of these analogs. In the development of ALK/ROS1 inhibitors, a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized based on a lead compound. nih.gov The specific arrangement of the amino group at position 2 and the piperidine at position 4 of the pyridine core was crucial for stabilizing a novel DFG-shifted conformation in the kinase domain of ALK, which is a key aspect of their mechanism. nih.gov
General SAR studies on pyridine derivatives have shown that the presence and position of certain groups can enhance antiproliferative activity. nih.gov For instance, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups often leads to increased activity, whereas the inclusion of halogen atoms or other bulky groups can diminish it. nih.gov In the development of CH24H inhibitors, replacing the phenyl group at the 4-position of the pyridine with a 2-pyridyl group was attempted to improve selectivity against CYP3A4 enzymes. acs.org This change did reduce CYP3A4 inhibition but also led to a 20-fold decrease in the desired CH24H inhibitory activity, highlighting the sensitive nature of substitutions on this core. acs.org
Role of Piperidine Moiety Modifications
The piperidine moiety is another critical component for modification in SAR studies. In the series of CH24H inhibitors, replacing a piperidin-4-yl group with a piperazinyl group at the 3-position of the 4-phenylpyridine (B135609) scaffold significantly enhanced inhibitory activity, boosting it from an IC₅₀ of 950 nM to 52 nM. acs.org Further exploration led to the finding that introducing a piperidin-1-yl group on the pyridine ring resulted in a compound with an IC₅₀ of 8.1 nM, suggesting that the sp³ carbon at the 4-position of this piperidine ring helps to optimally position the rest of the molecule within the enzyme's active site. acs.org
In the design of ALK/ROS1 inhibitors, the piperidine ring itself serves as a key linker, and its connection to the 4-position of the 2-aminopyridine (B139424) core was a foundational element of the design strategy that led to potent dual inhibitors. nih.gov
Significance of the Nitro Group
The nitro group (NO2) is a critical functional group in many biologically active compounds, including analogs of this compound. Its strong electron-withdrawing nature significantly influences the molecule's electronic properties, which can be pivotal for its biological activity. nih.govlibretexts.org This electron-withdrawing effect, exerted through resonance, can deactivate certain positions on the aromatic ring and alter the molecule's polarity. nih.gov Such changes can enhance interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to their inhibition. nih.gov
The biological impact of the nitro group is often linked to its metabolic reduction. nih.gov This process, catalyzed by various enzymes like nitroreductases, involves the transfer of electrons to the nitro group, leading to the sequential formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amine. nih.govnih.gov These reactive intermediates can interact with cellular macromolecules, and in some contexts, this reactivity is associated with both the therapeutic effects and potential toxicity of nitro-containing compounds. nih.gov The redox reactions triggered by the nitro group can induce cellular toxicity, a mechanism exploited in the activity of certain antimicrobial and antiparasitic agents. nih.gov
In the context of drug design and medicinal chemistry, the nitro group is considered a "pharmacophore" in some instances and a "toxicophore" in others. nih.gov Its presence can be essential for the desired biological effect, but it can also contribute to adverse effects. For example, while some nitro compounds are used in pharmaceuticals, the group is sometimes associated with mutagenicity and genotoxicity, making it a potential liability during drug discovery. wikipedia.org
The influence of the nitro group extends to the physicochemical properties of the molecule. Its polar nature generally leads to lower volatility compared to non-nitrated compounds of similar molecular weight. libretexts.org The presence and position of the nitro group on a pyridine ring, as seen in nitropyridines, can be a key determinant of the compound's biological activity, including anticancer and antifungal properties. mdpi.com The reduction of the nitro group in nitropyridine derivatives is a common strategy to generate amino-pyridines, which can then be used to synthesize a variety of other biologically active molecules. mdpi.com
In Vivo Pharmacological Investigations in Non-Human Preclinical Models
Efficacy Studies in Animal Models of Disease (e.g., cancer xenografts, neurological models)
Analogs of this compound have been investigated in various animal models to assess their therapeutic potential. For instance, in the realm of oncology, compounds with a similar structural motif have demonstrated the ability to inhibit the growth of human tumor xenografts in nude mice. nih.gov Specifically, certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share the piperidine and amino-heterocycle features, have shown potent antitumor activity at well-tolerated doses. nih.gov
In the context of pain and inflammation, a series of 3,5-disubstituted pyridin-2(1H)-ones, which are structurally related, were evaluated for their anti-allodynic effects in a rat model of inflammatory pain induced by capsaicin. nih.gov One particular derivative, a 2-methoxypyridine (B126380) compound, exhibited an enhanced analgesic effect. nih.gov Furthermore, bridged piperidine analogs have been studied for their in vivo antihyperalgesic and antiasthmatic activity in mouse models. researchgate.net A specific enantiomer, (S,S,S) 2-azanorbornane, demonstrated notable efficacy, and its prodrug form significantly reduced lung inflammation in a mouse asthma model. researchgate.net
In the field of infectious diseases, analogs have been developed with the aim of treating visceral leishmaniasis (VL). nih.gov A scaffold of 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine was optimized, leading to compounds that showed efficacy when administered orally in a mouse model of VL. nih.gov
The following table summarizes the in vivo efficacy of representative analog compounds in various disease models.
| Compound Class | Disease Model | Animal Model | Key Findings |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Cancer | Nude mice with human tumor xenografts | Strong inhibition of tumor growth at well-tolerated doses. nih.gov |
| 3,5-disubstituted pyridin-2(1H)-ones | Inflammatory Pain | Rats (capsaicin-induced mechanical allodynia) | A 2-methoxypyridine derivative showed enhanced analgesic effects. nih.gov |
| Bridged Piperidine Analogs | Pain and Asthma | Mice | An enantiomer displayed antihyperalgesic and antiasthmatic activity; its prodrug reduced lung inflammation. researchgate.net |
| 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines | Visceral Leishmaniasis | Mice | Orally administered compounds showed efficacy against VL. nih.gov |
Pharmacokinetic (PK) Profiling in Animal Models (Absorption, Distribution, Metabolism, Excretion - non-human species)
The pharmacokinetic properties of this compound analogs are crucial for their development as therapeutic agents. Studies in animal models have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME).
For some piperidine-containing compounds, metabolism in vivo can be a significant challenge, leading to rapid clearance and low oral bioavailability. nih.gov For example, certain 4-amino-4-benzylpiperidines, despite being active in cellular assays, were found to undergo extensive metabolism in vivo. nih.gov To address this, structural modifications, such as altering the linker group between the piperidine and other parts of the molecule, have been explored. This led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides with improved oral bioavailability. nih.gov
In other studies, pharmacokinetic analyses of related compounds in mice have shown differences in maximum concentration (Cmax) in both blood and brain tissue, which can correlate with their potency in vivo. For instance, a comparison between two synthetic cathinones, α-PiHP and α-PVP, revealed that α-PiHP reached approximately 40% lower Cmax levels in blood and brain, potentially explaining its lower locomotor-stimulating potency. nih.gov
The table below provides a summary of pharmacokinetic data for representative analog compounds in animal models.
| Compound Class | Animal Model | Key Pharmacokinetic Findings |
| 4-amino-4-benzylpiperidines | In vivo models | Underwent metabolism leading to rapid clearance and low oral bioavailability. nih.gov |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | In vivo models | Identified as potent and orally bioavailable inhibitors of PKB. nih.gov |
| α-Pyrrolidinoisohexanophenone (α-PiHP) | Mice | Reached approximately 40% lower Cmax in blood and brain compared to α-PVP. nih.gov |
Elucidation of Molecular Mechanisms of Action
Target Engagement Studies
Target engagement studies are fundamental to understanding how a compound exerts its biological effects. For analogs of this compound, these studies have focused on identifying and characterizing their direct molecular targets.
A key target identified for some analogs is the eukaryotic translation initiation factor 4E (eIF4E). smolecule.com This protein is a critical regulator of gene expression and is frequently overexpressed in various cancers. smolecule.com The interaction of compounds with eIF4E can inhibit its function, leading to the suppression of tumor growth. smolecule.com
In the context of protein kinases, which are crucial regulators of cellular signaling, certain piperidine derivatives have been shown to be potent inhibitors. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Protein Kinase B (PKB, also known as Akt). nih.gov These compounds act as ATP-competitive inhibitors, meaning they bind to the same site as ATP, preventing the kinase from carrying out its function. nih.gov The optimization of these compounds led to nanomolar inhibitors with significant selectivity for PKB over other closely related kinases. nih.gov
Other analogs have been designed to target different enzymes. For instance, some piperidine derivatives have been developed as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus. nih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
The following table summarizes the identified molecular targets for various analog compounds.
| Compound Class | Molecular Target | Mechanism of Inhibition |
| This compound analogs | Eukaryotic translation initiation factor 4E (eIF4E) | Inhibition of eIF4E activity. smolecule.com |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-competitive inhibition. nih.gov |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition. nih.gov |
Downstream Signaling Pathway Analysis
For analogs that inhibit Protein Kinase B (PKB/Akt), a key downstream component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, the effects on this pathway have been studied. nih.gov Activated PKB phosphorylates several downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote cell proliferation, protein translation, and survival. nih.gov Inhibitors of PKB can therefore modulate these downstream signaling events. In vivo studies have shown that representative compounds can modulate biomarkers of signaling through the PI3K-PKB-mTOR pathway. nih.gov
In the case of compounds that inhibit the eukaryotic translation initiation factor 4E (eIF4E), the downstream effect is the blockage of the translation of specific oncogenic mRNAs. smolecule.com This leads to a reduction in the production of proteins that are critical for tumor growth and progression. smolecule.com Additionally, some of these compounds have been observed to induce autophagy, a cellular process involving the degradation of damaged proteins and organelles, which can further contribute to their anticancer effects. smolecule.com
The table below outlines the key downstream signaling effects of representative analog compounds.
Exploration of Non Biological Applications of 4 Nitro 6 Piperidin 1 Yl Pyridin 2 Amine
Application as a Versatile Synthetic Intermediate in Organic Synthesis
The molecular architecture of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine makes it a promising candidate as a versatile intermediate in organic synthesis. Its structure incorporates several reactive sites that can be selectively targeted to build more complex molecular frameworks, particularly heterocyclic compounds.
The synthesis of this compound itself typically starts from 4-nitro-6-bromopyridin-2-amine, which undergoes a nucleophilic substitution reaction with piperidine (B6355638). smolecule.com This foundational reaction highlights the reactivity of the pyridine (B92270) ring, which is activated by the electron-withdrawing nitro group.
The key functional groups that impart its synthetic versatility are:
The Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution. mdpi.com This group can also be reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization followed by substitution, or condensation reactions to form fused heterocyclic systems. The transformation of a nitro group into an amino group is a common strategy in the synthesis of various bioactive molecules and functional materials. mdpi.comfrontiersin.org
The Amino Group: The primary amino group at the 2-position of the pyridine ring is a key functional handle. It can be acylated, alkylated, or used in condensation reactions with carbonyl compounds to form imines, which can be further modified. This amino group is crucial for building fused heterocyclic systems, such as pyrazolo[3,4-d]pyridines or pyrimido[2,3-d]pyrimidines, through cyclocondensation reactions. connectjournals.com
The Piperidine Moiety: The piperidine ring can influence the solubility and conformational properties of the molecule. While it is generally stable, its nitrogen atom can be quaternized or participate in other reactions under specific conditions. Piperidine derivatives are widely used as building blocks in the synthesis of a variety of organic compounds. bldpharm.com
The Pyridine Ring: The pyridine ring itself can undergo various transformations. The nitrogen atom in the ring can be N-oxidized, which can alter the reactivity of the ring and provide another handle for functionalization. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. ias.ac.in
While direct, published examples of the use of this compound as a starting material for the synthesis of other complex molecules are not extensively documented in the available literature, its structural features strongly suggest its potential in this area. The combination of the nitro, amino, and piperidinyl groups on a pyridine core provides a rich platform for the construction of diverse molecular architectures.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Type |
| Nitro Group | Reduction (e.g., with SnCl₂/HCl) | Diaminopyridine derivative |
| Amino Group | Acylation, Sulfonylation | Amide, Sulfonamide derivatives |
| Amino Group | Condensation with dicarbonyls | Fused heterocyclic systems |
| Pyridine Nitrogen | N-Oxidation | Pyridine-N-oxide derivative |
Potential in Materials Science and Polymer Chemistry
Although specific research on the application of this compound in materials science and polymer chemistry is limited, the inherent properties of its constituent parts suggest potential in these fields. Pyridine-based materials are known for their applications in functional materials, such as organic semiconductors and catalysts. ias.ac.in
The presence of the nitro group, a strong electron acceptor, and the amino group, an electron donor, creates a "push-pull" system within the molecule. This electronic characteristic is often associated with materials exhibiting nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, such as frequency doubling and optical switching. The synthesis of other nitroaromatic compounds for NLO applications is an active area of research. nih.gov
Furthermore, the amino group on the pyridine ring could serve as a reactive site for polymerization. Conductive polymers are a class of materials with significant applications in electronics, sensors, and energy storage. nih.gov Polymers incorporating pyridine units have been synthesized and studied for their electronic and optical properties. mdpi.comresearchgate.net The polymerization of aniline (B41778) and its derivatives is a well-established method for producing conductive polymers. mdpi.com It is conceivable that this compound could be used as a monomer or co-monomer to synthesize novel conductive polymers with tailored properties. The nitro group could be retained to modulate the electronic properties of the polymer or reduced to an amino group to provide a site for cross-linking or further functionalization.
While these applications are speculative in the absence of direct research, the molecular structure of this compound provides a strong rationale for its investigation in the development of new functional materials and polymers.
Role in Catalysis (e.g., as a ligand or organocatalyst)
The application of this compound in catalysis is another area of potential that remains largely unexplored. The molecule possesses several features that could make it a candidate for use as a ligand in metal-catalyzed reactions or as an organocatalyst.
As a Ligand for Metal Catalysis:
The pyridine nitrogen and the exocyclic amino group provide two potential coordination sites for metal ions. Bidentate ligands are widely used in transition metal catalysis to control the reactivity and selectivity of the metal center. Pyridine-based ligands, in particular, have been extensively studied and are used in a variety of catalytic transformations. nih.gov The piperidine moiety could also influence the steric environment around the metal center, which can be a critical factor in achieving high selectivity.
While no studies have been found that specifically use this compound as a ligand, the general utility of aminopyridine derivatives as ligands is well-established. For example, pyridine-diimine iron complexes are known to be active catalysts for cycloaddition reactions. mdpi.com The electronic properties of the ligand, which are influenced by the nitro and piperidinyl substituents, could be tuned to optimize the performance of a metal catalyst for a specific reaction.
As an Organocatalyst:
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines, including piperidine derivatives, are a prominent class of organocatalysts, particularly in asymmetric synthesis. researchgate.net The piperidine moiety in this compound is chiral, which raises the possibility of its use as a chiral organocatalyst.
Furthermore, the amino group and the pyridine nitrogen could act as basic sites to activate substrates in a catalytic cycle. While there is no direct evidence of this compound being used as an organocatalyst, the structural motifs present in the molecule are found in many known organocatalysts. Further research would be needed to explore its catalytic activity and potential for enantioselective transformations.
Future Research Directions and Unexplored Avenues for 4 Nitro 6 Piperidin 1 Yl Pyridin 2 Amine
Development of Novel and Efficient Synthetic Routes
The current synthesis of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine typically involves the reaction of 4-nitro-6-bromopyridin-2-amine with piperidine (B6355638). While effective, future research could focus on developing more efficient, scalable, and versatile synthetic strategies.
Recent advances in cross-coupling reactions offer promising avenues. nih.gov Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for forming arylamine bonds and could be optimized for the synthesis of this specific compound. acs.orgrsc.orgrsc.org The development of new ligands and palladium precatalysts could lead to milder reaction conditions, lower catalyst loadings, and improved yields. acs.org
Furthermore, exploring metal-free C-N coupling reactions presents a sustainable alternative. nih.gov Methodologies that avoid precious metal catalysts are highly desirable from both an economic and environmental standpoint. news-medical.net A modular approach, combining techniques like biocatalytic C-H oxidation with radical cross-coupling, could dramatically simplify the synthesis of complex piperidine-containing molecules, reducing the number of steps and the reliance on expensive catalysts. news-medical.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Advanced Pd-Catalyzed C-N Coupling | Higher efficiency, broader substrate scope, milder conditions. acs.orgrsc.org | Development of novel ligands and precatalysts specific for aminopyridine substrates. acs.org |
| Metal-Free C-N Coupling | Reduced cost, lower toxicity, and environmental impact. nih.govnews-medical.net | Discovery of new reagents and reaction conditions for direct amination. |
| Modular Biocatalytic/Electrochemical Synthesis | Fewer synthetic steps, increased molecular complexity, and sustainability. news-medical.net | Combining enzymatic C-H activation with electrochemical cross-coupling. news-medical.net |
| Flow Chemistry | Improved safety, scalability, and process control. nih.gov | Adaptation of existing batch syntheses to continuous flow systems. |
Integration of Advanced Computational Methods for Predictive Modeling
Advanced computational methods are poised to accelerate the development of this compound and its derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide deep insights into the compound's behavior and guide the design of more potent and selective analogs.
3D-QSAR studies on aminopyridine derivatives have successfully created models that can predict biological activity against targets like Janus kinase 2 (JAK2). tandfonline.comrsc.org Similar models could be developed for eIF4E inhibition, using existing data to build a predictive framework. These models generate contour maps that highlight which structural features are favorable for activity, guiding the design of new compounds. tandfonline.comnih.gov
Molecular docking simulations can elucidate the precise binding mode of this compound within the cap-binding pocket of eIF4E. bu.edusciensage.infonih.govfabad.org.tr By understanding the key interactions, such as hydrogen bonds and van der Waals forces, researchers can rationally design modifications to enhance binding affinity. tandfonline.com Furthermore, computational approaches can be used to screen large virtual libraries of compounds to identify novel inhibitors that may bind to different sites on eIF4E, potentially overcoming resistance mechanisms. bu.edunih.gov
| Computational Method | Application | Expected Outcome |
| 3D-QSAR | Predict the biological activity of new analogs based on their structure. tandfonline.comnih.govchemrevlett.com | A statistically robust model to prioritize synthetic targets with high predicted potency. |
| Molecular Docking | Visualize and analyze the binding interactions with eIF4E and other potential targets. bu.edusciensage.info | Identification of key amino acid residues for binding and rational design of improved inhibitors. tandfonline.com |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and stability of the ligand-protein complex over time. tandfonline.com | Deeper understanding of the binding mechanism and the effect of mutations. |
| In Silico ADMET Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. nih.govchemrevlett.com | Early-stage deselection of compounds with poor pharmacokinetic profiles. |
Discovery of New Biological Targets and Therapeutic Areas (preclinical)
While the primary known target of this compound is eIF4E, its aminopyridine scaffold is present in compounds that interact with a wide range of biological targets. rsc.org This suggests that it may have a broader pharmacological profile than currently understood. Future preclinical research should aim to identify new biological targets and explore its therapeutic potential beyond cancer.
The aminopyridine structure is a privileged scaffold in medicinal chemistry, found in drugs targeting various enzymes and receptors. rsc.orgnih.gov For instance, different aminopyridine derivatives have shown inhibitory activity against Janus kinase 2 (JAK2) and ALK/ROS1 kinases, both of which are important targets in cancer and inflammatory diseases. tandfonline.comnih.gov Screening this compound against a panel of kinases and other enzymes could reveal unexpected activities.
Furthermore, aminopyridines are known to act as potassium channel blockers, with some approved for neurological conditions. pensoft.net Investigating the effect of this compound on ion channels could open up entirely new therapeutic avenues in neurology. In vitro and in vivo studies in models of other diseases where targets of aminopyridines are implicated, such as inflammatory conditions or neurodegenerative disorders, are warranted. nih.govresearchgate.net
| Potential Target Class | Example Targets | Potential Therapeutic Area |
| Protein Kinases | JAK2, ALK, ROS1, other kinases tandfonline.comnih.gov | Cancers, inflammatory diseases rsc.org |
| Ion Channels | Voltage-gated potassium channels pensoft.net | Multiple sclerosis, other neurological disorders pensoft.net |
| Other Enzymes | Nitric oxide synthases, α-glucosidase rsc.orgnih.gov | Inflammatory conditions, diabetes rsc.org |
| G-Protein Coupled Receptors (GPCRs) | Various GPCRs | Diverse therapeutic areas |
Exploration of Sustainable Production Methods
The principles of green chemistry are increasingly important in pharmaceutical manufacturing. Future research should focus on developing sustainable and environmentally benign methods for the production of this compound.
This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalysts that are recyclable and non-toxic. acgpubs.orgrasayanjournal.co.inresearchgate.net Microwave-assisted synthesis, for example, has been shown to accelerate reactions, increase yields, and reduce energy consumption in the synthesis of pyridine (B92270) derivatives. nih.gov One-pot, multicomponent reactions are another key strategy, as they improve atom economy and reduce waste by combining several synthetic operations into a single step. nih.gov
A particularly innovative approach would be the thermo-catalytic conversion of renewable feedstocks, such as glycerol, into pyridines using zeolite catalysts. rsc.org While this technology is in its early stages, it represents a long-term goal for the truly sustainable production of pyridine-based pharmaceuticals.
| Green Chemistry Approach | Description | Benefit |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. nih.gov | Faster reaction times, higher yields, reduced energy use. rasayanjournal.co.innih.gov |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. rasayanjournal.co.innih.gov | Increased efficiency, atom economy, and reduced waste. nih.gov |
| Solvent-Free Reactions | Conducting the synthesis without a solvent or in a recyclable medium like ionic liquids. acgpubs.orgrasayanjournal.co.in | Reduced environmental impact and simplified purification. rasayanjournal.co.in |
| Biocatalysis | Using enzymes to perform specific synthetic transformations. news-medical.netnih.gov | High selectivity, mild reaction conditions, and reduced byproducts. nih.gov |
| Renewable Feedstocks | Synthesizing pyridines from biomass-derived starting materials. rsc.org | Reduced reliance on fossil fuels and enhanced sustainability. rsc.org |
Design of Next-Generation Analogs with Enhanced Profile (e.g., selectivity, potency)
Building on the foundation of computational and biological studies, the rational design of next-generation analogs of this compound is a key future direction. The goal is to develop compounds with improved potency, greater selectivity for eIF4E over other targets, and enhanced pharmacokinetic properties. nih.govacs.orgribometrix.com
Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govfrontiersin.orgpolyu.edu.hk By systematically modifying different parts of the molecule—the pyridine core, the piperidine ring, and the nitro and amino groups—researchers can determine how each component contributes to its activity. For example, studies on other aminopyridine inhibitors have shown that substitutions on the pyridine ring can significantly impact potency and selectivity. researchgate.net
The development of covalent inhibitors represents a cutting-edge strategy. Designing analogs that can form a covalent bond with a non-catalytic residue near the eIF4E binding site, such as Lys162, could lead to irreversible inhibition and prolonged biological effects. nih.gov This approach has the potential to yield highly potent and selective probes to study eIF4E function. nih.gov The ultimate aim is to generate new chemical entities that not only possess superior anticancer activity in preclinical models but also have the drug-like properties necessary for further development. nih.govnih.gov
| Analog Design Strategy | Rationale | Desired Improvement |
| Pyridine Ring Substitution | Modulate electronics and sterics to optimize interactions in the binding pocket. researchgate.netmdpi.com | Enhanced potency and selectivity. |
| Piperidine Ring Modification | Alter the conformation and hydrophobic interactions. nih.govajchem-a.com | Improved binding affinity and pharmacokinetic properties. |
| Bioisosteric Replacement of Nitro Group | Replace the nitro group with other electron-withdrawing groups to fine-tune properties. | Modulated reactivity, metabolism, and toxicity. |
| Covalent Inhibitor Design | Target a nearby nucleophilic residue (e.g., lysine) for irreversible binding. nih.gov | Increased potency and duration of action. nih.gov |
| Prodrug Approaches | Mask polar groups to improve cell permeability and bioavailability. nih.govacs.org | Enhanced cellular activity and in vivo efficacy. |
Conclusion
Synthesis of Key Academic Findings and Contributions to Chemical Knowledge
The chemical compound 4-nitro-6-(piperidin-1-yl)pyridin-2-amine, also identified as NI-1, has emerged as a significant molecule in medicinal chemistry research. smolecule.com Its core structure, featuring a pyridine (B92270) ring substituted with a nitro group, a piperidine (B6355638) moiety, and an amine group, has been the basis for various scientific investigations.
Key academic findings have centered on its synthesis, which is typically achieved through a multi-step process. The synthesis often commences with 4-nitro-6-bromopyridin-2-amine, which is then reacted with piperidine in the presence of triethylamine. Subsequent reduction and purification by crystallization yield the final product. smolecule.com This synthetic route provides a reliable method for obtaining the compound for further study.
From a chemical perspective, this compound is characterized as a pale-yellow solid. It demonstrates limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) and ethanol. smolecule.com The compound exhibits a melting point in the range of 196-197°C and possesses distinct spectroscopic properties, including a UV absorption maximum at 354 nm and strong fluorescence emission at 538 nm. smolecule.com
The primary contribution of this compound to chemical knowledge lies in its biological activity as a potent and specific inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). smolecule.com This protein is a critical regulator of gene expression and is frequently overexpressed in a variety of cancers. The interaction of this compound with eIF4E inhibits its function, leading to a blockage in the translation of oncogenic mRNAs. smolecule.com This mechanism provides a valuable tool for researchers studying the roles of eIF4E in gene expression and translation. Furthermore, the compound has been observed to induce autophagy in cancer cells, suggesting a multi-faceted mode of action. smolecule.com
Broader Scientific Implications and Research Outlook
The discovery and investigation of this compound hold broader implications for the field of cancer therapy. Its ability to target eIF4E, a key player in tumor growth and progression, positions it as a promising lead compound for the development of novel anticancer agents. smolecule.com The specificity of its interaction with eIF4E offers the potential for targeted therapies with potentially fewer side effects than conventional chemotherapy. smolecule.com
The research outlook for this compound is promising and multifaceted. It is currently being explored as a therapeutic agent for various cancers due to its dual action of eIF4E inhibition and autophagy induction. smolecule.com Further preclinical studies are necessary to fully characterize its long-term effects and to establish a comprehensive safety profile, although initial studies in mice have shown no acute toxicity at significant doses. smolecule.com
Beyond its direct therapeutic potential, this compound serves as an invaluable research tool. It facilitates in-depth studies of the intricate mechanisms of gene expression and translation controlled by eIF4E. smolecule.com Moreover, it is a key subject in structure-activity relationship (SAR) studies, which aim to design and synthesize more potent and selective inhibitors of eIF4E. smolecule.com These studies are crucial for optimizing the therapeutic potential of this class of compounds.
The piperidine structural element within this compound is a common feature in many pharmaceuticals and alkaloids. wikipedia.org The synthesis and functionalization of piperidine derivatives are areas of active research, with various methods being developed to create diverse molecular architectures with a range of pharmacological applications. mdpi.com
Challenges and Opportunities for Future Research Endeavors
While the initial findings for this compound are encouraging, several challenges and opportunities for future research exist. A primary challenge lies in elucidating its interactions with other cellular pathways and proteins that may be involved in cancer progression. smolecule.com A comprehensive understanding of its off-target effects is crucial for predicting potential side effects and for refining its therapeutic application.
Future research should focus on optimizing the compound's structure to enhance its efficacy and selectivity. This includes exploring modifications to the piperidine ring and other parts of the molecule to improve its binding affinity for eIF4E and to modulate its pharmacokinetic properties. The development of more efficient and scalable synthetic routes will also be important for producing the compound in larger quantities for advanced preclinical and potential clinical studies.
An important opportunity lies in investigating the compound's efficacy in combination with other cancer therapies. Its unique mechanism of action suggests that it could have synergistic effects when used alongside conventional chemotherapeutic agents or other targeted therapies.
Furthermore, exploring the potential of this compound in other diseases where eIF4E dysregulation is implicated presents a significant research avenue. This could broaden the therapeutic applications of this promising chemical entity beyond oncology.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₄O₂ |
| Molecular Weight | 222.25 g/mol |
| Appearance | Pale-yellow solid |
| Melting Point | 196-197°C |
| UV Absorption Max | 354 nm |
| Fluorescence Emission Max | 538 nm |
| Solubility | Sparingly soluble in water; soluble in DMSO and ethanol |
Q & A
Q. What strategies enable regioselective functionalization of the pyridine core?
- Directed metalation :
- Use LDA at –78°C to deprotonate C3-H, followed by electrophilic quenching (e.g., DMF for formylation).
- Protect the amine group with Boc to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
